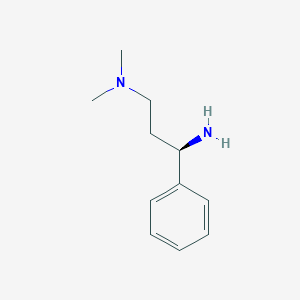![molecular formula C8H7NO2 B13121607 1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
1H-pyrano[3,4-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrano[3,4-c]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: 1H-pyrano[3,4-c]pyridin-4-one can be synthesized through various methods. One common approach involves the photochemical reaction of 4-acetoxy- or 4-methoxy-2-pyridones with diethyl acetal of acrolein in acetone. The resultant head-to-tail adducts are then treated with a base to yield 1,2-dihydrocyclobuta[c]pyridin-3(4H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable photochemical reactions and subsequent base treatments. The choice of solvents and reagents can be optimized for large-scale production to ensure high yields and purity.
化学反応の分析
Types of Reactions: 1H-pyrano[3,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyran or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives.
科学的研究の応用
1H-pyrano[3,4-c]pyridin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
作用機序
The mechanism by which 1H-pyrano[3,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antitumor activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
1H-pyrano[3,4-c]pyridin-4-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the heteroatoms present in the rings.
Pyrano[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyran ring, offering different chemical and biological properties.
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
1H-pyrano[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-6-3-9-2-1-7(6)8/h1-3H,4-5H2 |
InChIキー |
MIVMVVXIKWPDTG-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CN=C2)C(=O)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


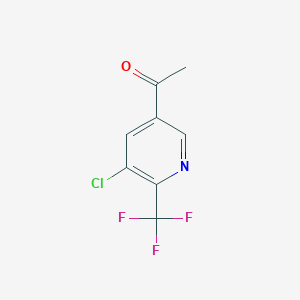


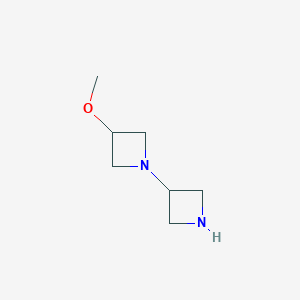

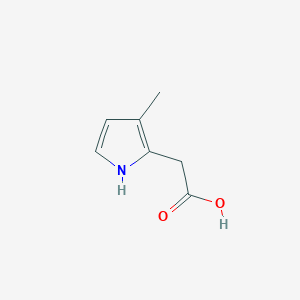
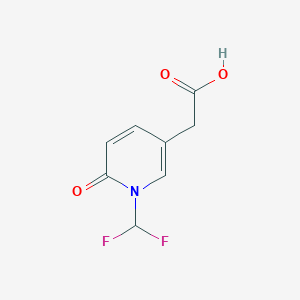

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)


![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)

